molecular formula C5HClF3IN2 B2487911 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine CAS No. 785777-99-3

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B2487911
CAS No.: 785777-99-3
M. Wt: 308.43
InChI Key: FNLLTDZRPSTSMA-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5HClF3IN2 and its molecular weight is 308.43. The purity is usually 95%.
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Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine demonstrates potential in the generation and functionalization of pyrimidines. Research indicates that these species are fairly stable when flanked by electron-withdrawing substituents like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids in high yields under certain conditions, highlighting the compound's relevance in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).

Halogen Shuffling in Pyridines

Another study explores the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. When treated with specific reagents, this compound can be converted into various derivatives, demonstrating its versatility in chemical transformations. This ability to undergo halogen shuffling makes it a valuable asset in chemical syntheses (Mongin, Tognini, Cottet, & Schlosser, 1998).

Development of Concise Syntheses

The development of concise and scalable syntheses of compounds related to this compound is an area of interest. For instance, the synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine via Negishi cross-coupling is a practical approach, highlighting the compound's role as an intermediate in the synthesis of specific inhibitors (Pérez-Balado et al., 2007).

Inhibitors of Gene Expression

In the field of molecular biology, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are studied as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research underscores the potential pharmaceutical applications of compounds derived from this compound (Palanki et al., 2000).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds like 5-trifluoromethyl-pyridine-2-thione, potentially used as antithyroid drugs, demonstrate the broader applicative range of trifluoromethyl-substituted pyrimidines. Such studies expand our understanding of the chemical properties and potential uses of these compounds (Chernov'yants et al., 2011).

Future Directions

Trifluoromethylpyridines, a related class of compounds, have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including “2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine”, will be discovered in the future .

Properties

IUPAC Name

2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLLTDZRPSTSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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